molecular formula C18H17NO3S B4722439 1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

Cat. No. B4722439
M. Wt: 327.4 g/mol
InChI Key: QGGPARRCWCPFAU-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone, commonly known as DMEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of DMEMB is not fully understood. However, it has been proposed that DMEMB exerts its biological activity by interacting with specific molecular targets, such as enzymes and receptors. For example, DMEMB has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer metastasis.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMEMB can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that DMEMB can inhibit tumor growth in mice and reduce the severity of inflammation in rats.

Advantages and Limitations for Lab Experiments

DMEMB has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily assessed using various assays. However, DMEMB has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, DMEMB is not very water-soluble, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of DMEMB. One direction is to further explore its potential applications in medicinal chemistry, materials science, and optoelectronics. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on developing more stable and water-soluble derivatives of DMEMB to overcome its limitations.

Scientific Research Applications

DMEMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, DMEMB has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In materials science, DMEMB has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In optoelectronics, DMEMB has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2Z)-1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-19-15-6-4-5-7-17(15)23-18(19)11-16(20)12-8-13(21-2)10-14(9-12)22-3/h4-11H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPARRCWCPFAU-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 2
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 3
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 4
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 5
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 6
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

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